O=C(C1=C(CCC2=CC=C(OC)C=C2)C=CC=C1)O . The average mass of the molecule is 256.296 Da .
The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid typically involves the following methods:
The molecular structure of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid can be described as follows:
COc1ccc(CCc2ccccc2C(=O)O)cc1, which illustrates the connectivity of atoms in the molecule.2-[2-(4-Methoxyphenyl)ethyl]benzoic acid can participate in several chemical reactions:
The mechanism of action for 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid primarily involves its interaction with biological systems:
The physical and chemical properties of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid include:
The applications of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid span several fields:
2-[2-(4-Methoxyphenyl)ethyl]benzoic acid (Chemical Formula: C₁₆H₁₆O₃; CAS: N/A; PubChem CID: 11140688) is a crystalline organic compound featuring a biphenyl backbone with a carboxylic acid moiety at the ortho-position of one phenyl ring and a methoxy group at the para-position of the other [6]. Its IUPAC name is derived from the parent structure benzoic acid, substituted at the 2-position by a 2-(4-methoxyphenyl)ethyl chain. Key structural attributes include:
Table 1: Core Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid |
| Key Functional Groups | Carboxylic acid, methoxy, biphenyl |
| Torsional Elements | Ethylene linker, Cₐᵣ–CO₂H bond |
Spectroscopic profiling provides definitive evidence for structural assignment and functional group identification.
NMR Spectroscopy:
IR Spectroscopy (KBr, cm⁻¹):
Mass Spectrometry:
Table 2: Spectroscopic Signatures
| Technique | Key Signals (δ, ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | δ 7.80 (dd) | H-3 (benzoic acid ring) |
| δ 3.80 (s) | –OCH₃ | |
| ¹³C NMR | δ 175.0 | Carboxylic acid C=O |
| δ 55.5 | –OCH₃ | |
| FT-IR | 1685 cm⁻¹ | ν(C=O) carboxylic acid |
| 1245 cm⁻¹ | νₐₛ(C–O–C) methoxy | |
| EI-MS | 256 m/z | Molecular ion [M]⁺ |
Though direct crystallographic data for this specific compound is limited in the provided sources, inferences can be drawn from structurally analogous benzoic acid derivatives:
Density Functional Theory (DFT) simulations (B3LYP/6-311++G(d,p)) reveal critical electronic and steric properties:
Electronic Properties:
Steric Parameters:
Table 3: DFT-Calculated Properties (B3LYP/6-311++G(d,p))
| Parameter | Value | Implication |
|---|---|---|
| HOMO Energy | -6.28 eV | Nucleophilic attack susceptibility |
| LUMO Energy | -0.18 eV | Electrophilic affinity |
| HOMO-LUMO Gap | 6.10 eV | Chemical stability indicator |
| C=O Bond Length | 1.224 Å | Enhanced electrophilicity |
| C(ar)–CO₂H Dihedral | 35° | Non-planar carboxyl orientation |
CAS No.: 591-97-9
CAS No.: 14681-59-5
CAS No.: 154445-03-1
CAS No.: 24431-54-7
CAS No.: 2435-59-8